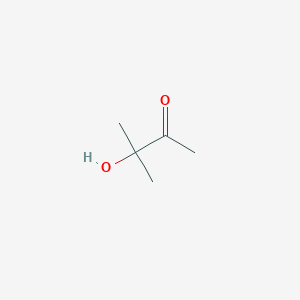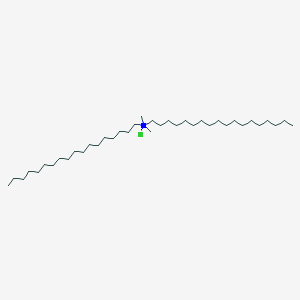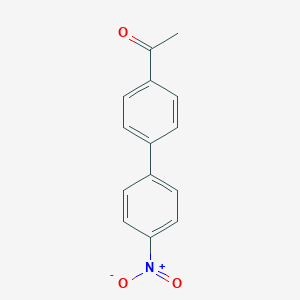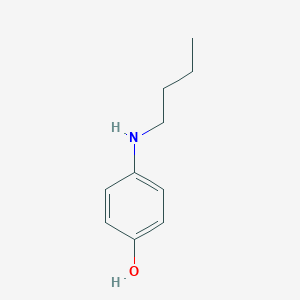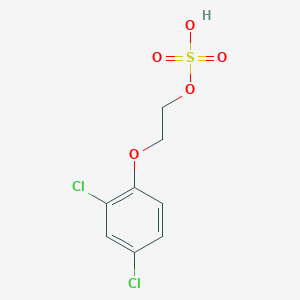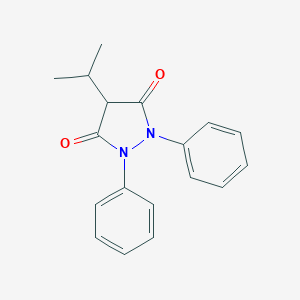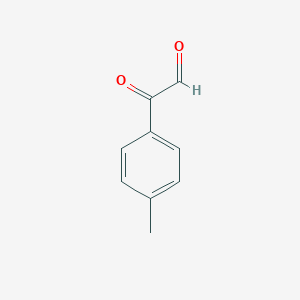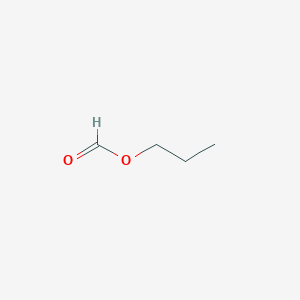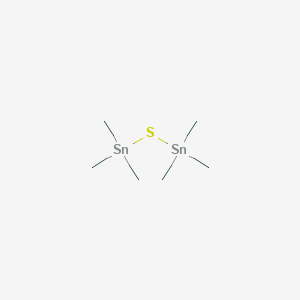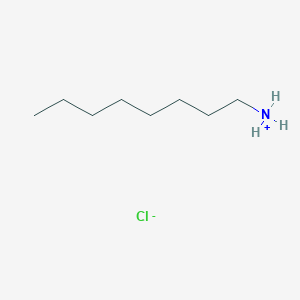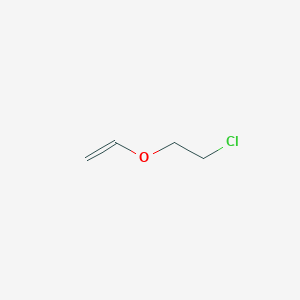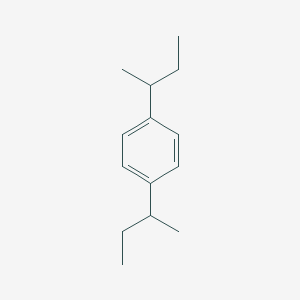
1,4-di(butan-2-yl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-di(butan-2-yl)benzene is an organic compound characterized by a benzene ring substituted with two sec-butyl groups at the 1 and 4 positions. This compound is part of the alkylbenzene family and is known for its unique chemical properties and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-di(butan-2-yl)benzene can be synthesized through Friedel-Crafts alkylation, a common method for introducing alkyl groups onto an aromatic ring. The reaction involves treating benzene with sec-butyl chloride in the presence of a catalyst such as aluminum chloride (AlCl3). The reaction is typically carried out at low temperatures to control the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The use of advanced catalysts and reaction monitoring systems ensures efficient production.
Chemical Reactions Analysis
Types of Reactions
1,4-di(butan-2-yl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the compound into more saturated hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions are common, where the benzene ring undergoes substitution with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) in the presence of sulfuric acid (H2SO4) are employed.
Major Products Formed
Oxidation: Sec-butylbenzene alcohols or ketones.
Reduction: More saturated hydrocarbons like butylbenzene.
Substitution: Halogenated or nitrated derivatives of this compound.
Scientific Research Applications
1,4-di(butan-2-yl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a solvent for various reactions.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,4-di(butan-2-yl)benzene involves its interaction with molecular targets through electrophilic aromatic substitution. The sec-butyl groups on the benzene ring influence the reactivity and orientation of the compound during chemical reactions. The pathways involved include the formation of carbocation intermediates and subsequent substitution or addition reactions .
Comparison with Similar Compounds
Similar Compounds
n-Butylbenzene: A benzene ring with a butyl group attached at the end carbon.
iso-Butylbenzene: A benzene ring with a butyl group attached through its middle carbon atom.
tert-Butylbenzene: A benzene ring with a butyl group attached through its central carbon atom, forming a highly branched structure.
Uniqueness
1,4-di(butan-2-yl)benzene is unique due to the presence of two sec-butyl groups at specific positions on the benzene ring. This structural arrangement imparts distinct chemical properties and reactivity compared to other butylbenzene isomers. The compound’s specific substitution pattern influences its behavior in chemical reactions and its applications in various fields.
Properties
CAS No. |
1014-41-1 |
|---|---|
Molecular Formula |
C14H22 |
Molecular Weight |
190.32 g/mol |
IUPAC Name |
1,4-di(butan-2-yl)benzene |
InChI |
InChI=1S/C14H22/c1-5-11(3)13-7-9-14(10-8-13)12(4)6-2/h7-12H,5-6H2,1-4H3 |
InChI Key |
BMVSGYZZGVEXTB-UHFFFAOYSA-N |
SMILES |
CCC(C)C1=CC=C(C=C1)C(C)CC |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)C(C)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


